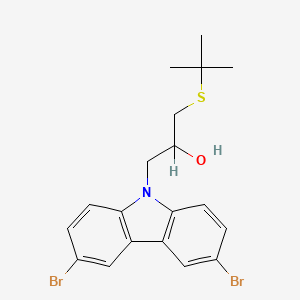
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as ETCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ETCA is a triazole derivative that contains an aromatic ring and a carboxylic acid group, making it an attractive candidate for drug development. In
作用机制
The mechanism of action of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell growth and proliferation.
Biochemical and Physiological Effects
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which are proteins that play a key role in inflammation. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to increase insulin sensitivity and reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential therapeutic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties, making it an attractive candidate for drug development. However, one of the limitations of using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential area of research is the development of novel 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential therapeutic applications in various diseases. Finally, the development of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid-based drug delivery systems could potentially improve the efficacy and safety of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid-based therapies.
Conclusion
In conclusion, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential use in the treatment of cancer, inflammation, and diabetes. Although there are limitations to using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments, its potential therapeutic properties make it an attractive candidate for drug development and further research.
合成方法
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 4-ethylbenzaldehyde with thiophene-2-carboxylic acid, followed by the formation of a triazole ring through a click reaction. The final step involves the introduction of a carboxylic acid group through the use of a Grignard reagent.
科学研究应用
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential use in the treatment of diabetes, as it has been shown to increase insulin sensitivity and reduce blood glucose levels.
属性
IUPAC Name |
1-(4-ethylphenyl)-5-thiophen-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-10-5-7-11(8-6-10)18-14(12-4-3-9-21-12)13(15(19)20)16-17-18/h3-9H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKUIKUNGWPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)
![4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)

![ethyl 5-formyl-1,2-dimethyl-4-{[(4-methylphenyl)sulfonyl]oxy}-1H-pyrrole-3-carboxylate](/img/structure/B5232155.png)
![1-{[6-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5232163.png)
![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)
![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)



![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)
